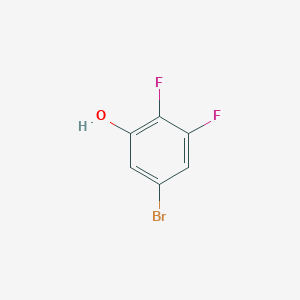

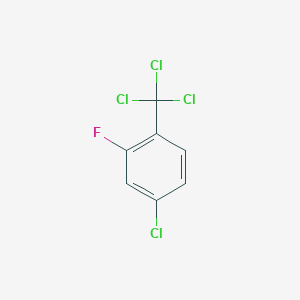

5-溴-2,3-二氟苯酚

描述

Synthesis Analysis

The synthesis of halogenated phenolic compounds often involves strategic halogenation and functionalization steps. For example, the synthesis of pyridine derivatives, similar in the aspect of halogen substitution, has been demonstrated through carbon-carbon coupling reactions, showcasing the importance of halogen atoms in facilitating these synthetic routes (Ghiasuddin et al., 2018). Additionally, the bromination of cyclopentenones under varied conditions highlights the adaptability of bromination techniques in synthesizing bromo-substituted compounds, which could be analogous to the methods used for synthesizing 5-Bromo-2,3-difluorophenol (Shirinian et al., 2012).

Molecular Structure Analysis

The molecular structure of halogenated phenols is significantly influenced by the presence and position of halogen atoms, which affect the electron distribution and chemical reactivity of the molecule. X-ray crystallography studies, such as those on 3,5-difluorophenol, reveal how halogen atoms contribute to the molecular arrangement and interactions within crystals, offering insight into the structural characteristics of 5-Bromo-2,3-difluorophenol as well (Shibakami & Sekiya, 1994).

Chemical Reactions and Properties

The reactivity of halogenated phenols, including 5-Bromo-2,3-difluorophenol, is largely defined by the electrophilic nature of the halogen atoms and the nucleophilic character of the hydroxyl group. Studies on similar compounds have demonstrated various chemical reactions, such as substitutions and coupling reactions, that these molecules can undergo, influenced by their halogen substituents (Rizwan et al., 2021).

科学研究应用

有机化学中的合成和应用:

- Shirinian 等人(2012 年)讨论了 2,3-二芳基环戊-2-烯-1-酮的溴化,重点介绍了用于合成溴代取代环戊烯酮及其类似物的方法,这些方法在有机合成和制备各种物质中具有重要意义 (Shirinian 等人,2012 年).

- Antonioletti 等人(1986 年)探索了苯基-2-噻吩基衍生物的光化学合成,使用溴代和碘代噻吩,这与在有机化学中开发新化合物相关 (Antonioletti 等人,1986 年).

光谱和光学研究:

- Vural 和 Kara(2017 年)使用 FT-IR 和 NMR 等技术对 5-溴-2-(三氟甲基)吡啶进行光谱表征,提供了对这种溴代化合物的结构和电子性质的见解 (Vural 和 Kara,2017 年).

- Li 等人(2015 年)合成了含 4-溴-2,3-二氟苯酚的液晶,研究了它们的介晶性质和在显示技术中的潜在应用 (Li 等人,2015 年).

材料科学和聚合物研究:

- Ohshimizu 和 Ueda(2008 年)详细介绍了嵌段共聚噻吩的合成,展示了在材料科学中的应用,特别是在具有特定性质的聚合物的开发中 (Ohshimizu 和 Ueda,2008 年).

- Lamps 和 Catala(2011 年)研究了 LiCl 对溴代噻吩衍生物受控聚合的影响,为聚合物化学领域做出了贡献 (Lamps 和 Catala,2011 年).

安全和危害

This compound is considered harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

作用机制

Target of Action

Similar compounds such as 2-bromo-5-fluorophenol have been used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These antagonists target serotonin receptors, which play a crucial role in neurotransmission in the central nervous system.

Pharmacokinetics

It has a calculated logP value of 1.86, suggesting moderate lipophilicity, which could facilitate membrane permeability . Its water solubility is estimated to be low, which might limit its absorption and distribution .

属性

IUPAC Name |

5-bromo-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHCQGXGAYRHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378357 | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186590-26-1 | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)